2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid
Description
This compound is a conformationally restricted proline analogue featuring an 8-thia-2-azaspiro[4.5]decane scaffold protected by a fluorenylmethoxycarbonyl (Fmoc) group at the 2-position and a carboxylic acid moiety at the 3-position. The Fmoc group is widely used in peptide synthesis due to its base-labile deprotection under mild conditions (e.g., piperidine) .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c26-22(27)21-13-24(9-11-30-12-10-24)15-25(21)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZUGGVHWIHRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid , often abbreviated as Fmoc-thia-spirodecane, is a synthetic derivative of spirocyclic compounds that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The synthesis of Fmoc-thia-spirodecane typically involves multi-step organic reactions, including the formation of the spirocyclic structure through cyclization techniques. The general synthetic pathway can be summarized as follows:
- Starting Materials : The synthesis begins with readily available precursors such as 9H-fluoren-9-ylmethoxycarbonyl derivatives and thioamines.
- Cyclization : The key step involves cyclization reactions that form the spiro structure, often catalyzed by metal catalysts or under specific reaction conditions.
- Purification : The final product is purified using chromatography to ensure high purity levels (>98%) suitable for biological assays.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various spirocyclic compounds, including Fmoc-thia-spirodecane. These studies typically employ disc diffusion methods to assess the efficacy against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16.5 | 100 |
| Escherichia coli | 14.0 | 100 |
| Bacillus subtilis | 18.2 | 100 |
These results indicate a promising antimicrobial profile, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
In addition to antimicrobial effects, Fmoc-thia-spirodecane has been investigated for its anticancer properties. In vitro studies using various cancer cell lines have shown that:
- The compound exhibits significant cytotoxicity against human laryngeal carcinoma (HEP-2) and Ehrlich's Ascites Carcinoma (EAC) cells.
- IC50 values for these cell lines were found to be in the low micromolar range, suggesting strong potential for further development as an anticancer agent.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Kumar et al. demonstrated that derivatives of spirocyclic compounds showed enhanced antibacterial activity compared to their non-cyclic counterparts. The study highlighted the importance of structural features in enhancing biological activity .
- Anticancer Evaluation : Research by Kaushik et al. focused on the anticancer effects of N-substituted carbazoles, revealing that modifications in the molecular structure significantly influenced their effectiveness against tumor cell lines . The findings suggest similar potential for Fmoc-thia-spirodecane due to its structural characteristics.
Scientific Research Applications
Peptide Synthesis
The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). The ability to protect amino acids while allowing for selective coupling reactions makes this compound valuable in synthesizing complex peptides. For instance, the use of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid can facilitate the introduction of thiol functionalities into peptide chains, enhancing their biological properties and stability.
Drug Development
Research indicates that derivatives of spirocyclic compounds exhibit promising pharmacological activities, including antimicrobial and anticancer properties. The incorporation of the 8-thia group may enhance interactions with biological targets, potentially leading to the development of new therapeutic agents. Studies have shown that modifications to spirocyclic frameworks can significantly influence their bioactivity, making this compound a candidate for further investigation in drug discovery programs.
Synthetic Methodology
The compound serves as a precursor in various synthetic pathways, including the synthesis of difluoroalkylated derivatives through copper-catalyzed reactions. Such methodologies are essential for developing novel compounds with enhanced properties, including increased potency and selectivity against specific biological targets .
Case Studies
Comparison with Similar Compounds
Structural Analogues with Varied Protecting Groups
2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid 8,8-dioxide
- Structure : Replaces Fmoc with tert-butoxycarbonyl (Boc) and includes a sulfone group (8,8-dioxide).
- Molecular Formula: C₁₄H₂₃NO₆S .
- Key Data :
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 849928-23-0)
- Structure : Dual protection with Fmoc (2-position) and Boc (8-position), creating a diazaspiro system.
- Molecular Formula : C₂₉H₃₄N₂O₆ .
- Applications : Enables orthogonal deprotection strategies in peptide synthesis (Boc removed with acid, Fmoc with base) .
- Similarity Score : 0.91 relative to the target compound, indicating high structural overlap .
Analogues with Modified Ring Systems
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[4.5]decane-8-carboxylic acid (CAS 2386939-73-5)
- Structure : Shifts the nitrogen atom to the 6-position, altering the spiro junction geometry.
- Molecular Weight : 405.5 g/mol .
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
- Structure : Replaces sulfur with oxygen (8-oxa).
- Molecular Formula: C₂₄H₂₅NO₅ .
- Properties : The ether linkage (oxa) reduces conformational flexibility compared to thia analogues, affecting peptide backbone dynamics .
Q & A
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
The compound requires stringent safety measures due to its acute toxicity classification (Category 4 for oral, dermal, and inhalation exposure) and incompletely characterized chronic toxicity . Researchers must:
- Use PPE including nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
- Employ fume hoods for engineering controls and avoid aerosolization .
- Store the compound in a cool, dry environment, isolated from incompatible materials (e.g., strong oxidizers) .
- Follow institutional guidelines for hazardous waste disposal after use .
Basic: What are the standard synthetic routes for preparing this spirocyclic compound?
Answer:
Synthesis typically involves multi-step protocols:
- Core structure formation : Cyclization of precursor amines or carboxylic acids with thiol-containing intermediates under anhydrous conditions (e.g., THF or DCM) .
- Fmoc protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling (e.g., DCC or EDC) to protect amine functionalities .
- Purification : Chromatography (silica gel or HPLC) and recrystallization (e.g., dioxane/THF mixtures) to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield in spirocyclic ring formation?
Answer:
Key parameters include:
- Temperature control : Reflux in THF at 65°C enhances ring closure efficiency while minimizing side reactions .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts may accelerate cyclization kinetics .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but anhydrous conditions are critical to prevent hydrolysis .
- Real-time monitoring : Use NMR or LC-MS to track intermediate stability and adjust stoichiometry dynamically .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
Discrepancies in IR, NMR, or mass spectrometry data may arise from:
- Tautomerism or conformational isomers : Perform variable-temperature NMR to identify dynamic equilibria .
- Impurity interference : Cross-validate with orthogonal techniques (e.g., HRMS for molecular weight confirmation, X-ray crystallography for absolute configuration) .
- Sample preparation artifacts : Ensure rigorous drying to eliminate solvent residues that distort spectral peaks .
Basic: What analytical techniques are essential for confirming the compound’s purity and identity?
Answer:
- HPLC/UPLC : Quantify purity (>97% threshold for publication-grade materials) .
- NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic scaffold integrity and Fmoc group presence .
- Mass spectrometry : High-resolution MS (HRMS) for exact mass confirmation .
- Elemental analysis : Validate empirical formula consistency .
Advanced: How can computational methods predict the compound’s stability under varying pH and temperature?
Answer:
- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., Fmoc cleavage or ring-opening) at different pH levels .
- DFT calculations : Assess thermodynamic stability of tautomers or conformers .
- Accelerated stability studies : Combine in silico predictions with empirical data from stress tests (e.g., 40°C/75% RH for 4 weeks) .
Basic: What are the ecological risk mitigation strategies given limited ecotoxicity data?
Answer:
- Apply the precautionary principle : Treat the compound as persistent and bioaccumulative due to structural analogs (e.g., fluorene derivatives) .
- Use closed-system workflows to prevent environmental release .
- Conduct microtox assays (e.g., Vibrio fischeri inhibition) as preliminary ecotoxicity screens .
Advanced: What mechanistic insights support the compound’s potential in drug discovery?
Answer:
- Spirocyclic scaffolds : Enhance target selectivity by restricting conformational flexibility, as seen in protease inhibitors .
- Fmoc group utility : Enables peptide coupling for prodrug design or bioconjugation .
- Thioether linkage : May improve metabolic stability compared to ether analogs .
- In vitro validation : Screen against disease-relevant targets (e.g., kinases) using SPR or fluorescence polarization assays .
Advanced: How can researchers address conflicting bioactivity results across cell-based assays?
Answer:
- Cell line variability : Use isogenic cell pairs to isolate genetic background effects .
- Solubility optimization : Adjust DMSO concentration (<0.1% v/v) or employ nanoformulation to prevent aggregation .
- Orthogonal assays : Validate hits with label-free techniques (e.g., impedance-based monitoring) .
Basic: What storage conditions ensure long-term stability of the compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
